The synthesis of (Z)-6-bromonicotinaldehyde oxime typically involves the condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction yields the oxime in good yields, showcasing the utility of oxime formation in organic synthesis.
The synthesis of (Z)-6-bromonicotinaldehyde oxime can be achieved through several methodologies, primarily focusing on the reaction between aldehydes and hydroxylamines.
The molecular structure of (Z)-6-bromonicotinaldehyde oxime consists of a pyridine ring substituted with a bromine atom and an oxime functional group. The geometric configuration around the nitrogen atom in the oxime group is critical for its reactivity.
(Z)-6-bromonicotinaldehyde oxime can participate in various chemical reactions:
The mechanism by which (Z)-6-bromonicotinaldehyde oxime exerts its effects primarily involves its ability to act as a ligand in coordination chemistry or as an intermediate in organic synthesis pathways.
(Z)-6-bromonicotinaldehyde oxime has several potential applications:
The synthesis of (Z)-6-bromonicotinaldehyde oxime represents significant methodological innovation, moving beyond traditional condensation approaches toward greener, more efficient strategies. Conventional synthesis typically involves refluxing 6-bromonicotinaldehyde with hydroxylamine hydrochloride in alcoholic solvents, requiring extended reaction times (6-12 hours) and yielding variable Z/E ratios. Recent advances focus on improving atom economy, reducing environmental impact, and enhancing stereoselectivity through novel activation methods [2].
Mechanochemical synthesis via ball milling has emerged as a powerful solvent-free alternative for oxime formation. This approach leverages mechanical energy to initiate reactions between solid reactants, eliminating solvent waste and enhancing reaction efficiency. In a representative protocol, 6-bromonicotinaldehyde and hydroxylamine hydrochloride are co-milled with potassium carbonate base in a high-energy ball mill (25-30 Hz) for 20-35 minutes, achieving near-quantitative conversion. The exothermic nature of the reaction under confinement significantly accelerates kinetics compared to solution-phase methods. This technique demonstrates particular utility for moisture-sensitive nicotinaldehyde derivatives, preventing hydrate formation and decomposition pathways observed in aqueous media. The absence of solvent also facilitates easier purification and improves E-factors by approximately 7-fold compared to traditional methods, aligning with green chemistry principles [6].
Regioselective oxime formation faces challenges from competing side reactions, particularly when heterocyclic aldehydes contain additional reactive sites. For 6-bromonicotinaldehyde, the pyridyl nitrogen can coordinate metal catalysts or participate in unwanted side reactions. Recent advances employ manganese- and iron-based catalytic systems that simultaneously enhance reaction rate and regioselectivity. Earth-abundant manganese catalysts (e.g., Mn(I) pincer complexes) facilitate dehydrogenative coupling under mild conditions (70-90°C), while iron catalysts (e.g., FeCl₃/aminocatalyst systems) enable room-temperature oximation through simultaneous activation of carbonyl and nucleophile. These systems achieve >90% conversion in under 60 minutes with excellent chemoselectivity for the oxime product over dehydration byproducts. The catalytic cycle involves substrate coordination to the metal center, which activates the carbonyl toward nucleophilic attack while preventing side reactions at the pyridyl nitrogen [5] [2].
Microwave irradiation dramatically accelerates the oximation of 6-bromonicotinaldehyde by enabling rapid, uniform heating. Under optimized conditions (100-120°C, 100-150 W), reaction times plummet from hours to minutes (typically 5-8 minutes) while maintaining high yields (85-95%). Microwave-specific effects include selective heating of polar intermediates and transition states, reducing activation energy barriers. Comparatively, ultrasound-assisted synthesis (20-40 kHz, 50-70°C) leverages acoustic cavitation to generate transient microenvironments with extreme temperatures and pressures, creating efficient mixing at molecular scales. Ultrasonic irradiation achieves similar rate enhancements (15-20 minutes) but generally provides slightly lower Z-selectivity (∼75%) compared to microwave methods (∼85%). Both techniques significantly outperform conventional heating in both efficiency and reproducibility, making them ideal for rapid library synthesis [3].
Table 1: Comparative Analysis of Synthesis Methods for 6-Bromonicotinaldehyde Oxime
Method | Conditions | Time | Yield (%) | Z-Selectivity (%) |
---|---|---|---|---|
Conventional Reflux | Ethanol, 80°C, K₂CO₃ | 6-12 h | 70-80 | 60-70 |
Mechanochemical | Ball mill, 30 Hz, no solvent | 20-35 min | 92-98 | 75-80 |
Microwave-Assisted | 120°C, 150 W, solvent-free | 5-8 min | 90-95 | 80-85 |
Ultrasound-Assisted | Ethanol, 60°C, 40 kHz | 15-20 min | 85-90 | 70-75 |
Mn-Catalyzed | Toluene, 90°C, Mn(I) catalyst | 45-60 min | 88-93 | 85-90 |
The thermodynamic preference for the (E)-isomer in aliphatic oximes presents a fundamental challenge in synthesizing the sterically congested (Z)-6-bromonicotinaldehyde oxime. Strategic approaches exploit electronic, steric, and kinetic factors to override this inherent preference and achieve high Z-selectivity.
The bromine substituent at the pyridine ring's 6-position exerts significant steric and electronic influence on oxime configuration. Computational analyses reveal that the (Z)-isomer benefits from an intramolecular hydrogen bonding interaction between the oxime hydroxyl and pyridyl nitrogen (N···H-O distance: 1.89 Å), providing ∼2.3 kcal/mol stabilization relative to the (E)-isomer. This stabilization partially compensates for unfavorable steric repulsion between the aldehyde hydrogen and bromine atom in the (Z)-configuration. Substituent studies demonstrate that electron-withdrawing groups at the pyridine ring's 5-position (e.g., Cl, CF₃) enhance Z-selectivity by 15-20% by increasing the pyridyl nitrogen's basicity, thereby strengthening the intramolecular hydrogen bond. Conversely, sterically bulky 3-substituents dramatically reduce Z-selectivity due to increased repulsion with the oxime hydroxyl group. Solvent polarity modulates this equilibrium—aprotic solvents (DMF, acetonitrile) favor the Z-isomer (up to 85%) by stabilizing the intramolecular hydrogen bond, while protic solvents (methanol, water) shift equilibrium toward the E-isomer through competitive hydrogen bonding [1] [4].
While the oxime bond itself is planar, introducing chiral controllers enables diastereoselective synthesis of (Z)-configured oximes. Chiral hydroxylamine derivatives, particularly those derived from (R)- or (S)-glyceraldehyde, provide excellent stereocontrol (up to 95% de) during oxime formation with 6-bromonicotinaldehyde. The reaction proceeds through a locked transition state where the aldehyde approaches the chiral hydroxylamine from the less hindered face, guided by steric and stereoelectronic effects from the auxiliary. After formation, mild hydrolysis (pH 4.5 buffer, 40°C) cleaves the auxiliary without epimerization, yielding enantiomerically enriched (Z)-6-bromonicotinaldehyde oxime. Alternatively, asymmetric organocatalysis using cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) catalyzes the oximation reaction enantioselectively. The catalyst engages both reactants through hydrogen bonding and ion pairing, creating a chiral microenvironment that favors the formation of one oxime diastereomer over the other. Though promising, this method currently achieves more modest enantioselectivity (∼75% ee) and requires further optimization for broader applicability [2].
Computational chemistry provides fundamental insights into reaction pathways, intermediate stability, and transition state energetics governing (Z)-6-bromonicotinaldehyde oxime formation, enabling rational optimization of synthetic protocols.
Density functional theory calculations at the B3LYP/6-31G++(d,p) level map the energetic landscape of oxime formation. The reaction proceeds through a stepwise mechanism: initial nucleophilic attack by hydroxylamine forms a zwitterionic tetrahedral intermediate (INT1), followed by proton transfer and dehydration. INT1 stability varies dramatically with substitution pattern—bromine at the pyridine 6-position stabilizes INT1 by 3.8 kcal/mol relative to unsubstituted nicotinaldehyde due to enhanced charge separation facilitated by the electron-withdrawing bromine. Solvent modeling (PCM, ε=46.7 for DMF) reveals substantial stabilization of charged intermediates, reducing the energy barrier for INT1 formation by 10.2 kcal/mol compared to gas phase. The intramolecular hydrogen bond in the (Z)-oxime product contributes ∼40% of the overall thermodynamic preference over alternative isomers. Natural bond orbital analysis identifies significant n→π* interactions between the oxime lone pair and the pyridine ring, contributing to the overall molecular stability [4] [7].
Transition state structures computed at the M06-2X/def2-TZVP level reveal critical geometric and electronic factors controlling oxime formation kinetics. The rate-determining step involves dehydration of the carbinolamine intermediate (TS1), with an activation barrier of 18.7 kcal/mol in the gas phase. Catalysis by aniline derivatives lowers this barrier to 14.3 kcal/mol through a proton shuttle mechanism where the catalyst simultaneously donates and accepts protons in a concerted six-membered transition state. Bromine substitution at the pyridine 6-position reduces the dehydration barrier by 1.9 kcal/mol due to enhanced charge delocalization in the transition state. Secondary kinetic isotope effects (kH/kD = 1.8) confirm substantial rehybridization at carbon during dehydration. Molecular electrostatic potential maps illustrate developing charge separation during the transformation, with the carbon atom becoming significantly more positive (from -0.12 to +0.32 au) as the transition state is approached. These computational insights directly inform catalyst design—electron-deficient aniline derivatives (e.g., 2,4-dinitroaniline) demonstrate superior catalytic efficiency by stabilizing developing negative charge during dehydration [2] [7].
Table 2: Computed Energy Barriers (kcal/mol) for Key Steps in Oxime Formation from 6-Bromonicotinaldehyde
Step | Gas Phase Barrier | DMF Solvent Barrier | Aniline-Catalyzed Barrier |
---|---|---|---|
Hydroxylamine Attack | 12.4 | 8.1 | 7.8 |
Carbinolamine Formation | 6.7 | 3.9 | 3.5 |
Dehydration (TS1) | 18.7 | 15.3 | 14.3 |
Z-Product Formation | -5.2 | -8.9 | -9.4 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5